Methyl (1S,2S)-2-aminocyclopropanecarboxylate hydrochloride
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Overview
Description
Methyl (1S,2S)-2-aminocyclopropanecarboxylate hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of 1-aminocyclopropanecarboxylic acid, which is known for its physiological activity and applications in synthetic chemistry . This compound is particularly notable for its conformational rigidity and potential use as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,2S)-2-aminocyclopropanecarboxylate hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2S)-2-aminocyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert the compound into different derivatives with varying properties.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . Reaction conditions typically involve the use of solvents such as ethanol or chloroform and may require specific temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Methyl (1S,2S)-2-aminocyclopropanecarboxylate hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl (1S,2S)-2-aminocyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s conformational rigidity allows it to bind to enzymes and receptors with high specificity, potentially modulating their activity . This makes it a valuable tool in the study of biochemical pathways and the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 1-aminocyclopropanecarboxylic acid, such as:
Coronamic acid: Known for its role in plant metabolism.
Norcoronamic acid: Another derivative with significant physiological activity.
Allo-coronamic acid: Used in the study of enzyme mechanisms and protein-ligand interactions.
Uniqueness
Methyl (1S,2S)-2-aminocyclopropanecarboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the methyl ester group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C5H10ClNO2 |
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Molecular Weight |
151.59 g/mol |
IUPAC Name |
methyl 2-aminocyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-5(7)3-2-4(3)6;/h3-4H,2,6H2,1H3;1H |
InChI Key |
LOMNYAFDZQLMLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC1N.Cl |
Origin of Product |
United States |
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